molecular formula C11H14ClN3O B1435452 Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride CAS No. 1803605-77-7

Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride

Cat. No.: B1435452
CAS No.: 1803605-77-7
M. Wt: 239.7 g/mol
InChI Key: CTYUYIDULPZHGS-UHFFFAOYSA-N
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Description

Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride typically involves the reaction of amidoximes with carbonyl compounds. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic strategies are likely to be employed to scale up the production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole ring.

Scientific Research Applications

Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Oxadiazole: Another oxadiazole isomer with different chemical properties and applications.

    1,2,5-Oxadiazole: Similar to 1,2,3-oxadiazole but with a different arrangement of nitrogen atoms.

    1,3,4-Oxadiazole: A different oxadiazole isomer with unique reactivity and applications.

Uniqueness

Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is unique due to its specific substitution pattern and the presence of the phenyl group, which can enhance its biological activity and chemical reactivity compared to other oxadiazole isomers .

Properties

IUPAC Name

N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-12-8-7-10-13-11(14-15-10)9-5-3-2-4-6-9;/h2-6,12H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYUYIDULPZHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC(=NO1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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